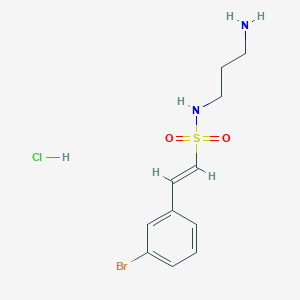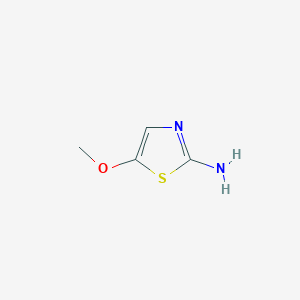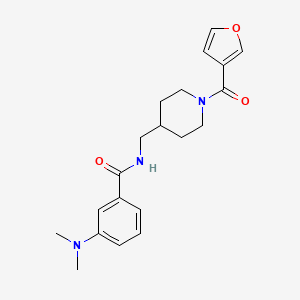
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride, also known as BPPES, is a chemical compound used in scientific research. It is a sulfonamide-based inhibitor that is commonly used to study the structure and function of membrane transporters. BPPES has been found to be effective in inhibiting the function of various transporters, including the multidrug resistance protein 1 (MRP1) and the cystic fibrosis transmembrane conductance regulator (CFTR). In
Wirkmechanismus
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride inhibits the function of transporters by binding to a specific site on the transporter protein. This binding site is located in the transmembrane domain of the protein and is thought to be involved in the transport of substrates across the membrane. (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride binding to this site prevents the transport of substrates, leading to inhibition of transporter function.
Biochemical and Physiological Effects:
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the function of MRP1 and CFTR, leading to decreased drug resistance and altered ion transport. (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has also been found to alter the activity of other transporters, including P-glycoprotein and organic anion transporters. In addition, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has been shown to affect the activity of enzymes involved in drug metabolism and detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride is a useful tool for studying the structure and function of membrane transporters. It has been found to be effective in inhibiting the function of various transporters, making it a valuable tool for studying drug resistance and drug interactions. However, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has some limitations. It is not effective against all transporters and may have off-target effects. In addition, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride may have limited bioavailability and may not be suitable for in vivo studies.
Zukünftige Richtungen
There are many future directions for research involving (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. One area of research is the development of new inhibitors based on the structure of (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. These inhibitors may be more effective and have fewer off-target effects than (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. Another area of research is the development of new methods for studying transporter function. These methods may involve the use of (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride in combination with other inhibitors or the development of new imaging techniques. Finally, research is needed to better understand the role of transporters in cellular homeostasis and disease. This research may lead to the development of new therapies for a range of diseases, including cancer and cystic fibrosis.
Synthesemethoden
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride can be synthesized by reacting 3-bromobenzaldehyde with ethyl acetoacetate to produce (E)-3-(3-bromophenyl)prop-2-en-1-one. This compound is then reacted with sulfamide to produce (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. The final product is obtained by treating (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride is commonly used in scientific research to study the structure and function of membrane transporters. It has been found to be effective in inhibiting the function of various transporters, including MRP1 and CFTR. (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has also been used to study the role of transporters in drug resistance and drug interactions. In addition, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has been used to study the regulation of ion channels and the role of transporters in cellular homeostasis.
Eigenschaften
IUPAC Name |
(E)-N-(3-aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-11-4-1-3-10(9-11)5-8-17(15,16)14-7-2-6-13;/h1,3-5,8-9,14H,2,6-7,13H2;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXGWMSYDIFBH-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CS(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2433661.png)


![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)





![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)

![1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2433678.png)
